N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials, sensors, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
Uniqueness
N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-2H-pyran ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H18N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21,22) |
InChI Key |
JDNOIKWSNUITDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.